Kinase Selectivity Profile: Tandutinib vs. Second-Generation FLT3 Inhibitors
Tandutinib's polypharmacology, inhibiting FLT3, PDGFR, and c-Kit at similar potencies, contrasts sharply with second-generation inhibitors like quizartinib, which demonstrate high selectivity for FLT3. In head-to-head kinase panels, quizartinib's biochemical IC50 for c-Kit is >2000 nM, whereas tandutinib's is 170 nM [1].
| Evidence Dimension | c-Kit Kinase Inhibition Potency |
|---|---|
| Target Compound Data | 170 nM |
| Comparator Or Baseline | Quizartinib: >2000 nM |
| Quantified Difference | Tandutinib is >11.7-fold more potent against c-Kit |
| Conditions | In vitro kinase assay (biochemical) |
Why This Matters
This differential activity against c-Kit makes tandutinib essential for research requiring concomitant inhibition of FLT3 and c-Kit/PDGFR, whereas quizartinib would be unsuitable.
- [1] PMC Table 2. Comparative IC50 values of FLT3 inhibitors. Quizartinib c-Kit IC50 = 1956.0 nM. View Source
